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molecular formula C11H9BrO3 B8773211 methyl 5-bromo-3-methylbenzofuran-2-carboxylate

methyl 5-bromo-3-methylbenzofuran-2-carboxylate

Cat. No. B8773211
M. Wt: 269.09 g/mol
InChI Key: OHUCFHBKDKCJTL-UHFFFAOYSA-N
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Patent
US08436043B2

Procedure details

To a solution (100 mL) of 1-(5-bromo-2-hydroxyphenyl)ethanone (10.0 g) in N,N-dimethylformamide were added methyl bromoacetate (4.85 mL) and potassium carbonate (12.9 g), and the mixture was stirred overnight at room temperature. The insoluble material was filtered off, 1,8-diazabicyclo[5.4.0]undec-7-ene (6.95 mL) was added to the filtrate, and the mixture was stirred at 120° C. for 2 hr. 1N Hydrochloric acid was added to quench the reaction, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (10% ethyl acetate/hexane) to give the title object compound (6.06 g, 48%) as a pale-brown solid.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
4.85 mL
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
48%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([OH:11])=[C:6]([C:8](=O)[CH3:9])[CH:7]=1.Br[CH2:13][C:14]([O:16][CH3:17])=[O:15].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:11][C:13]([C:14]([O:16][CH3:17])=[O:15])=[C:8]([CH3:9])[C:6]=2[CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(C)=O)O
Name
Quantity
4.85 mL
Type
reactant
Smiles
BrCC(=O)OC
Name
Quantity
12.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
ADDITION
Type
ADDITION
Details
1,8-diazabicyclo[5.4.0]undec-7-ene (6.95 mL) was added to the filtrate
STIRRING
Type
STIRRING
Details
the mixture was stirred at 120° C. for 2 hr
Duration
2 h
ADDITION
Type
ADDITION
Details
1N Hydrochloric acid was added
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (10% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=CC2=C(C(=C(O2)C(=O)OC)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.06 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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